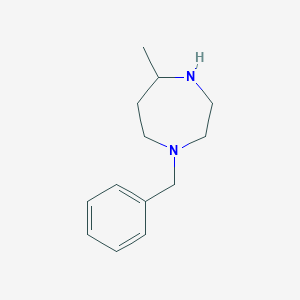

1-Benzyl-5-methyl-1,4-diazepane

概要

説明

Synthesis Analysis

The synthesis of 1,4-diazepanes, including 1-Benzyl-5-methyl-1,4-diazepane, can be achieved through various methods. A notable approach involves a domino process that includes the in situ generation of an aza-Nazarov reagent followed by cyclization via an intramolecular aza-Michael reaction. This method allows for the synthesis from simple starting materials like 1,2-diamines and alkyl 3-oxohex-5-enoates under solvent-free conditions in many instances (Maiti et al., 2020). Another synthesis pathway involves the reaction of 2,3-diaminopyridines with ethyl aroylacetates, leading to the regiospecific preparation of diazepinones, demonstrating the versatility in synthesizing diazepane derivatives (Núñez Alonso et al., 2020).

Molecular Structure Analysis

The molecular structure of diazepane derivatives has been extensively studied through X-ray crystallography and NMR spectroscopy. For instance, the X-ray crystal structure of a 1,4-diazepinone derivative reveals a nonplanar molecule with a seven-membered diazepin-2-one moiety introducing torsion in the adjacent ring, providing insights into the conformational characteristics of these compounds (Núñez Alonso et al., 2020).

Chemical Reactions and Properties

1,4-Diazepanes undergo various chemical reactions, highlighting their reactivity and potential for further functionalization. For example, the synthesis and characterization of diazenyl-diazepanes show their stability and reactivity towards NMR spectroscopy, indicating their suitability for further chemical modifications (Moser & Vaughan, 2004).

Physical Properties Analysis

The physical properties of 1,4-diazepanes, including solubility, melting points, and stability, are crucial for their application in different chemical contexts. The crystalline structure of these compounds, such as 1,4-ditosyl-1,4-diazepane, shows specific intermolecular interactions that could influence their physical properties (Yang & Zhai, 2012).

Chemical Properties Analysis

The chemical properties of 1,4-diazepanes, such as reactivity towards electrophiles and nucleophiles, are significant for their use in synthesis and chemical transformations. The introduction of functional groups, such as sulfonyl groups, can significantly affect the chemical behavior of diazepane derivatives, opening up possibilities for the synthesis of biologically active compounds (Joshi et al., 2011).

科学的研究の応用

Efflux Pump Inhibition in Bacteria : 1-BD acts as an efflux pump inhibitor in Escherichia coli, employing a mechanism distinct from major reference efflux pump inhibitors (EPIs). This action reduces antibiotic potency and increases ethidium bromide accumulation, suggesting its potential role in addressing antibiotic resistance (Casalone et al., 2020).

Intermediate in Pharmaceutical Synthesis : It has been used in the synthesis of pharmaceutical intermediates, such as (S)-tert-butyl 3-methyl-1,4-diazepane-1-carboxylate, a key component in the Rho-kinase inhibitor K-115 (Gomi et al., 2012).

Neurotropic Activity : New 1,5-benzodiazepine-2-ones, structurally related to 1-BD, have shown high antihypoxic, tranquilizing, and anticonvulsant activity in vivo, with some compounds exhibiting significant anticonvulsant properties (Gaponov et al., 2016).

Chemical Transformations : N1-methyl-N4-Boc-benzo[e][1,4]diazepine-2,5-diones, related to 1-BD, undergo high enantioselective deprotonative ring contraction, offering an efficient approach to synthesize quinolone-2,4-diones (Antolak et al., 2014).

Antimicrobial and Anticancer Potential : Certain 1,4-diazepane derivatives demonstrate antimicrobial and anticancer properties, with studies focusing on their synthesis and potential applications in these fields (Verma et al., 2015).

Synthesis Techniques : Innovative methods for synthesizing 1,4-diazepanes and benzo[b][1,4]diazepines have been developed, highlighting the versatility of 1-BD in chemical synthesis (Maiti et al., 2020).

Safety And Hazards

将来の方向性

“1-Benzyl-5-methyl-1,4-diazepane” possesses unique properties that make it suitable for various applications, such as drug development, organic synthesis, and catalysis. It has significant importance due to its biological activities like antipsychotic, anxiolytic, anthelmintic, anticonvulsant, antibacterial, antifungal, and anticancer . Therefore, 1,4-diazepine derivatives with significant biological activities could be explored for potential use in the pharmaceutical industries .

特性

IUPAC Name |

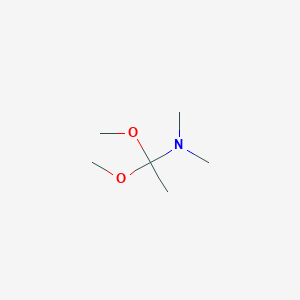

1-benzyl-5-methyl-1,4-diazepane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20N2/c1-12-7-9-15(10-8-14-12)11-13-5-3-2-4-6-13/h2-6,12,14H,7-11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PQJUKENLCKCHQX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCN(CCN1)CC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Benzyl-5-methyl-1,4-diazepane | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。